N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[b]thiophene-2-carboxamide is a chemical compound that has gained attention due to its potential applications in various fields. This compound features both a benzo[b]thiophene and a pyridinone moiety, linked via an ethyl chain. The presence of these heterocyclic components suggests that it might exhibit unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Heterocyclic Ring Formation: : The synthesis begins with the formation of the pyridinone and benzo[b]thiophene rings. This can be achieved through cyclization reactions involving appropriate precursors.
Ether Formation: : Introduction of the methoxy group can be achieved via methylation of a hydroxyl group on the pyridinone ring, using reagents like dimethyl sulfate or methyl iodide.
Amidation: : The final step involves the formation of the carboxamide bond. This is typically achieved by reacting the ethylamine derivative of the pyridinone with the carboxylic acid derivative of the benzo[b]thiophene under dehydrating conditions, such as with the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Batch Processes: : Industrially, the compound can be synthesized in batch processes involving automated reactors where conditions such as temperature, pressure, and pH can be precisely controlled.
Continuous Flow Systems: : For large-scale production, continuous flow systems might be used to ensure consistent product quality and higher yields. These systems allow for better control over reaction times and conditions, minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions primarily at the methyl groups, potentially forming hydroxyl or carboxyl derivatives.
Reduction: : Reduction reactions can be performed on the carbonyl group of the pyridinone moiety to form alcohol derivatives.
Substitution: : The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the benzothiophene ring, where various substituents can be introduced to modify its properties.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: : Reagents like halides, acids, or bases under specific conditions (temperature, solvent, etc.).
Major Products Formed
Oxidation: : Hydroxylated or carboxylated derivatives.
Reduction: : Reduced alcohol forms of the pyridinone.
Substitution: : Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[b]thiophene-2-carboxamide has a range of applications in scientific research:
Chemistry: : Used as a building block for the synthesis of more complex molecules due to its reactive functional groups.
Biology: : Investigated for its potential as a bioactive compound, possibly exhibiting anti-inflammatory or antimicrobial properties.
Medicine: : Explored for its potential use in drug development, particularly in targeting specific pathways or proteins in disease states.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[b]thiophene-2-carboxamide depends on its interaction with specific molecular targets. The benzo[b]thiophene moiety can intercalate with DNA, potentially disrupting DNA replication or transcription processes. The pyridinone moiety might interact with certain enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[b]thiophene-2-carboxamide stands out due to the combination of its pyridinone and benzo[b]thiophene moieties. Compared to other benzo[b]thiophene derivatives or pyridinone derivatives, it offers a unique chemical scaffold for the design of new molecules with desired properties.
List of Similar Compounds
Benzo[b]thiophene-2-carboxamide: : Shares the benzo[b]thiophene core but lacks the pyridinone moiety.
Pyridin-2-one derivatives: : Similar in having the pyridinone structure but lacking the benzo[b]thiophene part.
N-(2-(4-methoxy-2-oxopyridin-1(2H)-yl)ethyl)benzo[b]thiophene-2-carboxamide: : A closer analog with slight variations in substituents.
This compound's unique combination of functional groups and heterocyclic structures makes it a versatile and valuable compound in scientific research.
Properties
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-12-9-14(23-2)11-17(21)20(12)8-7-19-18(22)16-10-13-5-3-4-6-15(13)24-16/h3-6,9-11H,7-8H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWQXLVDGHCZSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=CC3=CC=CC=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.